molecular formula C16H13ClN2O2 B5802002 3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B5802002
M. Wt: 300.74 g/mol
InChI Key: BEVIYZKEQQAYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it works by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It also has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments include its high purity and yield, as well as its diverse biological activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole. These include:
1. Further studies to fully understand its mechanism of action and potential use as an antibacterial, antifungal, and antitumor agent.
2. Development of new derivatives of this compound with improved biological activity and reduced toxicity.
3. Studies to evaluate its potential use as an anti-inflammatory and analgesic drug.
4. Investigation of its potential use in combination therapy with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with diverse biological activities. Its potential applications in various fields make it an interesting subject of study. Further research is needed to fully understand its mechanism of action and potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with 3-methylphenoxyacetaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. This method yields a pure product with a high yield.

Scientific Research Applications

3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an antibacterial, antifungal, and antitumor agent. It has also been studied for its potential use as an anti-inflammatory and analgesic drug.

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-3-2-4-14(9-11)20-10-15-18-16(19-21-15)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVIYZKEQQAYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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